N-benzyl-N-isopropylbenzamide
Overview
Description
N-benzyl-N-isopropylbenzamide is a compound of interest in organic chemistry and materials science due to its unique properties and potential applications. Although not directly studied, analogous compounds such as N,N-diisopropylbenzamides have been synthesized and analyzed, providing insights into their structure, synthesis, and properties.
Synthesis Analysis
The synthesis of compounds related to N-benzyl-N-isopropylbenzamide involves anionic synthesis techniques and heteroatom-directed metalation. For example, Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide (Summers & Quirk, 1998). FisherLawrence et al. (1992) explored the lithiation of N-propenylbenzamides to create ortho-substituted primary benzamide derivatives (FisherLawrence, Muchowski, & Clark, 1992).
Molecular Structure Analysis
The structure of benzamide derivatives has been extensively studied. Wardell et al. (2005) investigated the three-dimensional framework structures of isomeric benzamides, highlighting the importance of hydrogen bonding and pi-pi stacking interactions (Wardell, Skakle, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including metalation, isomerization, and cyclization. Ribéreau et al. (2001) demonstrated the isomerization of N-allylbenzamides under basic conditions to produce prop-enylbenzamides (Ribéreau, Delamare, Celanire, & Quéguiner, 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, of benzamide derivatives are closely tied to their molecular structure. The studies by Gowda et al. (2007) on N-(4-methylphenyl)benzamide provide insights into these relationships through X-ray crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-benzyl-N-isopropylbenzamide analogs have been explored through various synthetic and mechanistic studies. Mancuso et al. (2014) discussed the divergent pathways in palladium iodide catalyzed reactions of 2-alkynylbenzamides, shedding light on the complex chemical behavior of these compounds (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Scientific Research Applications
Complex-Induced Proximity Effects in Directed Lithiations
- Research Focus : Investigates the mechanism of proton transfers in directed lithiations, including the use of N-benzyl-N-isopropylbenzamide. This study offers insights into the two-step mechanism of initial complexation followed by hydrogen transfer, crucial for the directed lithiation of urea (Anderson, Faibish, & Beak, 1999).
Oxidative Metabolism of Azoprocarbazine
- Research Focus : Examines the oxidative metabolism of azoprocarbazine by rodent liver microsomes, yielding insights into the formation of metabolites including N-isopropylbenzamide. This research provides an understanding of the involvement of cytochrome P-450 in the oxidation process (Wiebkin & Prough, 1980).
Influence of Amides on Ortho and Benzylic Metallations
- Research Focus : Compares the influence of secondary and tertiary amides on ortho and benzylic metallations of benzamides, including N-isopropylbenzamide. Offers valuable information on the structural and mechanistic aspects of these reactions (Beak, Tse, Hawkins, Chen, & Mills, 1983).
Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation
- Research Focus : Studies the copper-catalyzed intramolecular sulfamidation at the benzylic methylene in benzamides, including N-isopropylbenzamide. This research provides insights into the synthesis of complex organic compounds and the role of copper in catalysis (Bedford, Bowen, & Méndez‐Gálvez, 2017).
X-Ray Crystal Structure Analysis
- Research Focus : Presents the X-ray crystal structure of lithiated N-isopropylbenzamide, revealing unique solvent-free octameric aggregates. This study contributes to the understanding of molecular structures in organic chemistry (Maetzke & Seebach, 1990).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(2)18(13-15-9-5-3-6-10-15)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVMXHEJUCNJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-isopropylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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